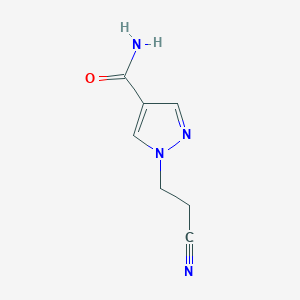

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-cyanoethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1,3H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSWARKJPJOEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 1-(2-Cyanoethyl)-1H-pyrazole-4-carboxamide Derivatives

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This guide focuses on a specific, promising subclass: 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide derivatives. These compounds have emerged as potent agents in several therapeutic areas, most notably in oncology and microbiology. Their unique structural motif, combining the stable pyrazole-4-carboxamide core with a reactive cyanoethyl group at the N1 position, allows for diverse chemical modifications and interactions with biological targets. This document provides an in-depth analysis of their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation. We will explore their potential as inhibitors of critical cellular pathways, including cell cycle regulation and microbial proliferation, supported by quantitative data and validated methodologies.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyrazole ring system is a particularly fruitful scaffold.[1] Its derivatives are known to exhibit a remarkable range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] The carboxamide moiety, when attached to the pyrazole core, often enhances biological activity by participating in crucial hydrogen bonding interactions with protein targets.

The focus of this guide, the this compound framework, introduces a Michael acceptor in the form of the cyanoethyl group. This functional group can influence the molecule's pharmacokinetic profile and potentially engage in covalent or strong non-covalent interactions at the target site, offering a unique avenue for designing highly potent and selective therapeutic agents.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is typically achieved through a multi-step process that is both versatile and amenable to creating diverse libraries for screening. The general approach involves the initial construction of a substituted pyrazole-4-carboxylate ester, followed by N-alkylation and subsequent amidation.

Core Synthesis Pathway

The primary pathway begins with the cyclocondensation of a β-ketoester with a hydrazine source to form the pyrazole ring. This is followed by the introduction of the cyanoethyl group and the formation of the final carboxamide.

Step-by-Step Synthetic Protocol:

-

Formation of the Pyrazole Core: A substituted β-ketoester is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is heated under reflux to drive the cyclocondensation, yielding the corresponding 1H-pyrazole-4-carboxylate ester. The choice of β-ketoester allows for substitution at positions 3 and 5 of the pyrazole ring.

-

N1-Alkylation (Cyanoethylation): The synthesized pyrazole ester is subjected to a Michael addition reaction with acrylonitrile. This reaction is typically catalyzed by a weak base, such as triethylamine or potassium carbonate, in a polar aprotic solvent like acetonitrile or DMF. The base deprotonates the N1-position of the pyrazole, and the resulting anion attacks the acrylonitrile to form the 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate ester.

-

Hydrolysis of the Ester: The ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as aqueous sodium hydroxide or lithium hydroxide, followed by acidic workup.

-

Amide Coupling: The resulting carboxylic acid is coupled with a desired amine to form the final carboxamide derivative. This is achieved using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in a solvent such as dichloromethane (DCM) or DMF.[4] This step allows for the introduction of diverse substituents on the carboxamide nitrogen, which is critical for tuning the compound's biological activity.

Visualization: General Synthetic Workflow

Caption: General synthetic route for target derivatives.

Therapeutic Applications and Mechanisms of Action

Derivatives of the pyrazole-4-carboxamide scaffold have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

The most prominent therapeutic application for this class of compounds is in oncology. Various derivatives have shown potent cytotoxic effects against a range of human cancer cell lines.[5][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action is the inhibition of protein kinases that are critical for cell cycle progression and proliferation.[7]

-

Aurora Kinases A and B: These are key regulators of mitosis. Their abnormal expression leads to chromosomal instability, a hallmark of cancer.[8] Certain pyrazole-4-carboxamide analogues have been identified as potent dual inhibitors of Aurora kinases A and B, leading to cell cycle arrest and apoptosis.[8]

-

Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK2, CDK4, and CDK6, are essential drivers of the cell cycle.[9] Inhibition of these kinases prevents the transition from the G1 to the S phase, effectively halting DNA synthesis and cell division.[7][9]

-

Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML) and drive uncontrolled cell proliferation.[10] Structurally related pyrazole carboxamides have shown nanomolar inhibitory activity against FLT3 and its drug-resistant mutants, making them highly promising for AML therapy.[10]

Visualization: Aurora Kinase B Pathway in Mitosis

Caption: Inhibition of Aurora Kinase B disrupts mitosis.

Quantitative Data: Anticancer Activity

| Compound Class | Target Kinase(s) | Cell Line | IC₅₀ Value | Reference |

| Pyrazole-4-carboxamide analogue | Aurora A / Aurora B | HeLa | 0.43 µM | [8] |

| Pyrazole-4-carboxamide analogue | Aurora A / Aurora B | HepG2 | 0.67 µM | [8] |

| 1H-Pyrazole-3-carboxamide analogue | FLT3 | MV4-11 (AML) | 1.22 nM | [10] |

| 1H-Pyrazole-3-carboxamide analogue | CDK2 | - | 0.719 nM | [10] |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole | - | HCT116 (Colon) | 1.1 µM | [3] |

| Pyrazole-fused Curcumin analogue | Tubulin Polymerization | MDA-MB231 (Breast) | 3.64 µM | [6] |

Antimicrobial Activity

The pyrazole scaffold is also a well-established pharmacophore for antimicrobial agents.[1][11] Pyrazole-4-carboxamide derivatives have been evaluated for their activity against a spectrum of pathogens.

Mechanism of Action: While not always fully elucidated, the antimicrobial effects of pyrazoles are often attributed to the inhibition of essential cellular processes. The structural diversity allows for interaction with various microbial targets.

Spectrum of Activity:

-

Gram-Positive Bacteria: Including Staphylococcus aureus and Bacillus subtilis.[11][12]

-

Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[11][12]

-

Fungi: Including Candida albicans and Aspergillus niger.[12][13]

Quantitative Data: Antimicrobial Activity (MIC)

| Compound Class | S. aureus (G+) | E. coli (G-) | C. albicans (Fungus) | Reference |

| Pyrazole-4-carboxamide 6f | >100 µg/mL | >100 µg/mL | >100 µg/mL | [12] |

| Pyrazole-4-carboxamide 6g | 12.5 µg/mL | 25 µg/mL | 50 µg/mL | [12] |

| Hydrazone-pyrazole 21a | 62.5-125 µg/mL | 62.5-125 µg/mL | 2.9-7.8 µg/mL | [13] |

| Pyrazole derivative 3 | - | 0.25 µg/mL | - | [11] |

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For the this compound scaffold, activity is modulated by substituents at three key positions: R¹, R², and the amide group (R³).

-

R¹ (Position 3): Small, lipophilic groups such as a methyl group often contribute favorably to activity.

-

R² (Position 5): Aromatic or heteroaromatic rings at this position are common. Electron-withdrawing or donating groups on this ring can significantly impact potency, likely by influencing interactions within the target's binding pocket.

-

R³ (Amide Substituent): This position is the most common site for modification to explore the chemical space and optimize properties like potency, selectivity, and solubility. Bulky aromatic or heterocyclic groups can form key interactions with the target protein.

-

N1-Cyanoethyl Group: This group can influence the overall electronic properties and conformation of the molecule and may serve as a key interaction point or metabolic handle.

Visualization: Key Pharmacophoric Features

Caption: SAR map for the pyrazole-4-carboxamide scaffold.

Key Experimental Protocols

Reproducible and validated protocols are essential for drug development. The following are standard methodologies for assessing the therapeutic potential of new derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[12]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Future Perspectives and Conclusion

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutics. The existing body of research strongly supports its potential in oncology, particularly through the inhibition of key kinases like Aurora, CDK, and FLT3.[8][10] The demonstrated antimicrobial activity further broadens its therapeutic utility.[11]

Future research should focus on:

-

Lead Optimization: Expanding chemical libraries, particularly around the R³ amide position, to improve potency and selectivity against specific kinase isoforms or microbial strains.

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Elucidation: Further investigating the precise molecular interactions and downstream signaling effects of these compounds to better understand their mechanisms of action and identify potential biomarkers for patient selection.

References

- ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

- (2020-05-06). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- Fahmy, H. H., & El-Sayed, M. A. (n.d.). Current status of pyrazole and its biological activities. PMC.

- Sultana, S. S., & Vasanthi, R. V. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit.

- (2026-01-12). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.

- (2024-12-15). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.

- (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.

- (2021-03-01). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry.

- (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC.

- (2022-12-16). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC.

- (n.d.). Synthetic pathways for compounds 7–9. Reagents and conditions: (i) ethyl cyanoacetate, 5 h.

- (2025-03-20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.

- (2024-05-14). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

- (n.d.). 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors.

- (n.d.). Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use. Google Patents.

- (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

- (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.

- (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC.

- (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.

- Abdel-Aal, M. T., Abdel-Aleem, A. H., Ibahim, L. I., & Zein, A. L. (2010). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. PubMed.

- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

Sources

- 1. jocpr.com [jocpr.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on pyrazole-4-carboxamide functionalization strategies

A Technical Guide to Synthetic Architectures and Medicinal Applications

Executive Summary

The pyrazole-4-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery and agrochemistry.[1] From Succinate Dehydrogenase Inhibitor (SDHI) fungicides like Fluxapyroxad to next-generation FGFR kinase inhibitors in oncology, the C4-amide substituted pyrazole offers a unique electronic "sweet spot." It balances metabolic stability with the ability to project hydrogen bond donors/acceptors into deep protein pockets.

This technical guide moves beyond generic synthesis. It addresses the primary bottleneck in pyrazole chemistry—regioselectivity during N-alkylation —and details robust, scalable strategies for installing the C4-carboxamide motif. We prioritize self-validating protocols and mechanistic clarity to support high-fidelity lead optimization.

The Pharmacophore & Retrosynthetic Logic

The pyrazole ring is electron-rich, yet the C4 position is susceptible to electrophilic substitution.[2] However, in medicinal chemistry, we rarely rely on electrophilic aromatic substitution (EAS) to install the amide due to harsh conditions. Instead, we utilize a modular assembly strategy.

1.1 Retrosynthetic Analysis

The construction of the scaffold generally follows three disconnections:

-

Amide Coupling (Path A): The most common route, utilizing a Pyrazole-4-carboxylic acid and a diverse amine library.

-

Cyclization (Path B): De novo synthesis using hydrazine and a pre-functionalized 1,3-dicarbonyl equivalent (e.g., ethyl (ethoxymethylene)acetoacetate).

-

N-Functionalization (Path C): Late-stage modification of the pyrazole nitrogen to tune solubility and permeability.

Figure 1: Retrosynthetic disconnection of the pyrazole-4-carboxamide scaffold showing the three primary entry points for diversification.

The Regioselectivity Conundrum (N-Alkylation)

The most significant technical hurdle in pyrazole chemistry is controlling N1 vs. N2 alkylation . Tautomerism in 1H-pyrazoles renders both nitrogens nucleophilic. Alkylation of an asymmetric pyrazole-4-carboxamide typically yields a mixture of regioisomers, necessitating tedious chromatographic separation.

2.1 Mechanistic Insight: Steric vs. Electronic Control

-

Electronic Effect: Electrophiles prefer the nitrogen furthest from electron-withdrawing groups (EWG). However, the lone pair availability is often dictated by the tautomeric equilibrium.

-

Steric Effect: In the presence of bulky substituents at C3 or C5, alkylation tends to occur at the less hindered nitrogen.

-

The "Switching" Phenomenon: Recent literature demonstrates that changing the base cation (e.g., Cs⁺ vs. K⁺) or the solvent polarity can invert regioselectivity by altering the tightness of the ion pair in the transition state.

2.2 Protocol: Regioselective N-Alkylation

Objective: High-yield N1-alkylation of a 3-substituted pyrazole-4-ester (precursor to the amide). Source Grounding: Based on methodologies utilizing solvent-controlled regioselectivity (e.g., J. Org. Chem. 2023 methodologies).[3][4]

Materials:

-

Substrate: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq)

-

Alkylating Agent: Benzyl bromide (1.2 eq)

-

Base:

(2.0 eq) - Critical: Use anhydrous, finely ground. -

Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

-

Dissolution: Dissolve the pyrazole substrate in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

). -

Deprotonation: Add

in a single portion. Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the pyrazolate anion forms. -

Addition: Dropwise add the alkyl bromide via syringe to the stirring suspension.

-

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Self-Validation: The N1-alkylated product (major) typically has a higher Rf than the N2-isomer due to the shielding of the polar ester group by the adjacent alkyl group (if R is bulky).

-

-

Workup: Dilute with water (5x reaction volume) to precipitate the product. Filter or extract with EtOAc.

-

Differentiation: Use NOESY NMR to confirm regiochemistry. An NOE correlation between the N-methylene protons and the C5-proton (or C5-substituent) confirms N1 substitution.

Constructing the C4-Amide: Functionalization Strategies

Once the pyrazole core is established, the carboxamide is installed. We compare three dominant strategies.

3.1 Strategy A: Direct Amide Coupling (The Workhorse)

Reaction of Pyrazole-4-carboxylic acid with amines using HATU or T3P.

-

Pros: Highly reliable, tolerates diverse amines.

-

Cons: Requires the carboxylic acid precursor (often 2 steps from cyclization).

-

Optimization: For sterically hindered amines (e.g., aniline derivatives in kinase inhibitors), conversion to the acid chloride using oxalyl chloride/DMF(cat.) is preferred over standard coupling reagents.

3.2 Strategy B: Oxidative Amidation (Emerging)

Direct conversion of Pyrazole-4-carbaldehydes to amides using an amine and an oxidant (e.g.,

-

Mechanism: Formation of a hemiaminal intermediate followed by oxidation.

-

Relevance: Useful when the aldehyde is more accessible via Vilsmeier-Haack reaction of hydrazones.

3.3 Strategy C: Carbonylation (C-H Activation)

Palladium-catalyzed aminocarbonylation of 4-halopyrazoles.

-

Reagents:

, Xantphos, CO (balloon), Amine. -

Utility: Excellent for introducing isotope labels (

) or when the 4-iodo precursor is available from direct iodination.

Comparative Data: Coupling Efficiency

| Strategy | Substrate Scope | Atom Economy | Scalability | Key Limitation |

| Acid-Amine Coupling | Broad (Aliphatic/Aromatic) | Low (Coupling reagents waste) | High | Cost of peptide reagents (HATU) |

| Oxidative Amidation | Moderate (Best for anilines) | Moderate | Medium | Oxidant compatibility with S/N atoms |

| Aminocarbonylation | Broad | High | High | Requires CO gas handling |

Advanced Workflow: Library Generation

For drug discovery, generating a library of C4-carboxamides is common. Below is a logic flow for parallel synthesis.

Figure 2: Parallel synthesis workflow utilizing T3P (Propylphosphonic anhydride). T3P allows for water-soluble byproducts, enabling purification via simple liquid-liquid extraction rather than column chromatography.

Case Studies in Medicinal Chemistry

5.1 SDHI Fungicides (Agrochemicals)[3]

-

Example: Fluxapyroxad and Benzovindiflupyr.

-

Structure-Activity Relationship (SAR): The pyrazole-4-carboxamide bridge is critical for binding to the ubiquinone binding site of Succinate Dehydrogenase (Complex II).

-

Recent Innovation: Introduction of thioether or ether linkers at the N-phenyl ring (e.g., S-substituted pyrazole-4-carboxamides) has shown superior potency against resistant fungal strains (J. Agric. Food Chem. 2025).[5][6]

5.2 FGFR Kinase Inhibitors (Oncology)

-

Mechanism: The amide NH acts as a hydrogen bond donor to the hinge region of the kinase (e.g., FGFR1/2).

-

Design: 5-amino-pyrazole-4-carboxamides have emerged as covalent inhibitors targeting gatekeeper mutations.[7] The C4-amide positions the "warhead" (acrylamide) to react with a specific cysteine residue in the ATP pocket (Eur. J. Med. Chem. 2024).[1][7][8][9][10]

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2023. Link

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Int. J. Mol. Sci., 2025.[5] Link

-

Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. J. Agric. Food Chem., 2025.[5] Link

-

Transition-metal-catalyzed C-H functionalization of pyrazoles. Org. Biomol. Chem., 2020.[1] Link

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Eur. J. Med.[7] Chem., 2024.[7][8][9][11] Link

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. J. Org. Chem., 2018. Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mastering Lipophilicity: A Technical Guide to Calculating LogP and Hydrophobicity of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

For Immediate Release

[SHANGHAI, CN – February 13, 2026] – This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough for determining the LogP and hydrophobicity of the novel compound 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. This guide offers a dual approach, encompassing both robust computational prediction methodologies and established experimental protocols, ensuring a thorough understanding and validation of this critical physicochemical parameter.

Introduction: The Central Role of Hydrophobicity in Drug Discovery

The journey of a drug molecule from administration to its target is a complex odyssey governed by a delicate balance of its physicochemical properties. Among these, hydrophobicity, or its quantitative measure, the partition coefficient (LogP), stands as a cornerstone of medicinal chemistry and drug design.[1][2] LogP, the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water), dictates a molecule's ability to traverse biological membranes, bind to target proteins, and its overall pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] An optimal LogP value is crucial; excessive hydrophilicity can hinder membrane permeability, while excessive lipophilicity may lead to poor aqueous solubility and non-specific binding. This guide will provide the necessary tools to accurately characterize the hydrophobicity of this compound, a compound of interest in modern medicinal chemistry.

Part 1: In Silico Prediction of LogP

Computational methods offer a rapid and cost-effective means to estimate LogP, providing valuable insights early in the drug discovery pipeline. These methods are broadly categorized into atom-based and fragment-based approaches. Atom-based methods calculate LogP by summing the contributions of individual atoms, while fragment-based methods utilize a library of molecular fragments with known LogP values. For this guide, we will utilize the widely accessible and validated SwissADME web tool, which employs a consensus LogP prediction from multiple models.

Step-by-Step Protocol for SwissADME LogP Prediction:

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For this compound, the SMILES string is: N#CCCNC1=CN=C(C=C1)C(=O)N.

-

Access SwissADME: Navigate to the SwissADME website ([Link]). The service is freely available and does not require registration.[3]

-

Input the Molecule: Paste the SMILES string into the input box. You can also draw the molecule using the provided molecular editor.[4][5]

-

Run the Calculation: Click the "Run" button to initiate the prediction.

-

Analyze the Results: SwissADME provides a comprehensive output, including several predicted LogP values from different algorithms (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP) and a consensus LogP value.[6]

Predicted Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C7H8N4O | - |

| Molecular Weight | 164.16 g/mol | - |

| Consensus LogP | -0.53 | SwissADME Prediction |

| XLOGP3 | -0.53 | SwissADME Prediction |

| WLOGP | -0.71 | SwissADME Prediction |

| MLOGP | -0.58 | SwissADME Prediction |

| SILICOS-IT | -0.37 | SwissADME Prediction |

| iLOGP | -0.47 | SwissADME Prediction |

| TPSA | 95.99 Ų | SwissADME Prediction |

| Lipinski #Violations | 0 | SwissADME Prediction |

Note: The Consensus LogP is the arithmetic mean of the five predicted values.

The predicted Consensus LogP of -0.53 suggests that this compound is a relatively hydrophilic compound, with a slight preference for the aqueous phase. This information is critical for anticipating its solubility and membrane permeability characteristics. The molecule adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[1]

Part 2: Experimental Determination of LogP

While in silico predictions are invaluable, experimental determination of LogP remains the gold standard for accurate characterization. The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Method 1: The Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[7][8][9] It is considered the benchmark for LogP determination for values ranging from -2 to 4.[7][8]

Caption: Workflow for the Shake-Flask LogP determination method.

-

Preparation of Solvents:

-

Mix n-octanol and water in a large vessel and shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely.

-

-

Preparation of Test Solution:

-

Accurately weigh a small amount of this compound.

-

Dissolve the compound in the saturated phase in which it is more soluble to create a stock solution of known concentration.

-

-

Partitioning:

-

In a suitable vessel (e.g., a centrifuge tube), add a defined volume of the saturated n-octanol and saturated water (e.g., 5 mL of each).

-

Add a small, known volume of the stock solution to the vessel.

-

Seal the vessel and shake it at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC with UV detection.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of P.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Method 2: RP-HPLC Method (OECD Guideline 117)

The RP-HPLC method offers a faster and less labor-intensive alternative to the shake-flask method for estimating LogP.[10][11][12] It is based on the correlation between the retention time of a compound on a non-polar stationary phase and its hydrophobicity.

Caption: Workflow for the RP-HPLC LogP determination method.

-

Instrumentation and Conditions:

-

Use a standard HPLC system equipped with a UV detector and a reversed-phase C18 column.

-

The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, run under isocratic conditions.

-

-

Calibration:

-

Select a series of reference compounds with known LogP values that bracket the expected LogP of the test compound.

-

Prepare solutions of these reference compounds and inject them into the HPLC system.

-

Record the retention time (t_R) for each standard and the dead time (t_0) of the system (determined by injecting a non-retained compound like uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Generate a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards. The relationship should be linear.

-

-

Sample Analysis:

-

Prepare a solution of this compound.

-

Inject the sample into the HPLC system under the same conditions used for the standards and record its retention time.

-

-

Calculation:

-

Calculate the capacity factor (k') for the test compound.

-

Using the linear regression equation from the calibration curve, determine the LogP of this compound from its calculated log k'.

-

Conclusion: A Synergistic Approach to Understanding Hydrophobicity

The determination of LogP is a critical step in the characterization of any potential drug candidate. This guide has outlined both computational and experimental approaches to ascertain the hydrophobicity of this compound. The predicted LogP of -0.53 suggests a hydrophilic nature, a hypothesis that can be rigorously tested and confirmed using the detailed shake-flask or RP-HPLC protocols provided. By employing this synergistic approach of in silico prediction followed by experimental validation, researchers can confidently establish the lipophilicity profile of this compound, paving the way for informed decisions in subsequent stages of drug development.

References

-

Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 13, 2026, from [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861–893. [Link]

-

Liang, C., Liu, Y., Jia, G., & Liu, X. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1529, 68–76. [Link]

-

OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved February 13, 2026, from [Link]

-

Gombar, V. K., & Enslein, K. (1996). Assessment of n-octanol/water partition coefficient: when is the assessment reliable? Journal of Chemical Information and Computer Sciences, 36(6), 1127–1134. [Link]

-

LogP Value Predictor. (n.d.). Retrieved February 13, 2026, from [Link]

-

OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

OECD. (2022). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved February 13, 2026, from [Link]

-

PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved February 13, 2026, from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved February 13, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved February 13, 2026, from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved February 13, 2026, from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved February 13, 2026, from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding logP: The Key to Drug Development. Retrieved February 13, 2026, from [Link]

-

PubMed. (2017, December 15). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved February 13, 2026, from [Link]

-

SimilarityLab. (n.d.). Predict logP using MRlogP. Retrieved February 13, 2026, from [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 13, 2026, from [Link]

-

UPFinder. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved February 13, 2026, from [Link]

-

GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances: A review of available methods. Retrieved February 13, 2026, from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved February 13, 2026, from [Link]

-

PubMed. (2015, May 22). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved February 13, 2026, from [Link]

-

ECETOC. (n.d.). assessment of reverse - phase. Retrieved February 13, 2026, from [Link]

-

Frontiers. (2022, August 31). Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Hydrophobicity scales. Retrieved February 13, 2026, from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 13, 2026, from [Link]

-

Moon Garden. (2025, April 16). Episode 2: Why LogP Matters — The Key to Drug Absorption. Medium. [Link]

-

FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazole-4-carboxamide. Retrieved February 13, 2026, from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved February 13, 2026, from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). Ethyl 1-(2-cyanoethyl)-1h-pyrazole-4-carboxylate (C9H11N3O2). Retrieved February 13, 2026, from [Link]

-

NSF PAR. (2018, August 31). Measurement of the surface hydrophobicity of engineered nanoparticles using an atomic force microscope. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). The hydrophobic force: Measurements and methods. Retrieved February 13, 2026, from [Link]

-

RSC Publishing. (n.d.). Measurement of the surface hydrophobicity of engineered nanoparticles using an atomic force microscope. Retrieved February 13, 2026, from [Link]

-

PubChemLite. (n.d.). Ethyl 5-amino-1-(2-cyanoethyl)-1h-pyrazole-4-carboxylate. Retrieved February 13, 2026, from [Link]

-

GitHub. (n.d.). kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. Retrieved February 13, 2026, from [Link]

-

YouTube. (2017, June 22). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. Retrieved February 13, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved February 13, 2026, from [Link]

-

SwissDock. (n.d.). Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). CID 66846971. Retrieved February 13, 2026, from [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. medium.com [medium.com]

- 3. scribd.com [scribd.com]

- 4. SwissADME [swissadme.ch]

- 5. youtube.com [youtube.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. oecd.org [oecd.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide CAS number and chemical identifiers

[1]

Executive Summary

1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a specialized heterocyclic building block critical to the synthesis of Janus Kinase (JAK) inhibitors and next-generation agrochemicals. Structurally, it features a pyrazole core functionalized with a carboxamide group at the C4 position and a cyanoethyl motif at the N1 position.[1] This specific substitution pattern balances hydrophilicity (via the amide) with metabolic stability and dipole interactions (via the nitrile), making it a high-value scaffold for fragment-based drug discovery (FBDD).

This guide provides a comprehensive technical analysis of its synthesis via aza-Michael addition, analytical characterization, and application in pharmaceutical development.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is an N-alkylated derivative of 1H-pyrazole-4-carboxamide.[1][2] The introduction of the cyanoethyl group typically lowers the melting point relative to the parent pyrazole while increasing solubility in polar organic solvents (DMSO, DMF).

Datasheet: Chemical Identifiers

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 1-(2-cyanoethyl)pyrazole-4-carboxamide; 3-(4-carbamoyl-1H-pyrazol-1-yl)propanenitrile |

| CAS Number | Not widely indexed (Analogous Ester CAS: 1153949-27-3) |

| Molecular Formula | |

| Molecular Weight | 164.17 g/mol |

| SMILES | N#CCCN1C=C(C(N)=O)C=N1 |

| InChI Key | (Calculated) IQBKPLDDGGVCFI-UHFFFAOYSA-N (Analog) |

| LogP (Predicted) | -0.5 to 0.2 (Hydrophilic) |

| H-Bond Donors/Acceptors | 1 / 4 |

Synthetic Pathways & Methodologies[4][5][8][10][12]

The most efficient route to this compound is the aza-Michael addition . This reaction exploits the nucleophilicity of the pyrazole nitrogen (N1) towards the electron-deficient

Mechanism of Action: Base-Catalyzed Aza-Michael Addition

The reaction proceeds via a base-catalyzed deprotonation of the pyrazole, followed by a 1,4-addition to the conjugated system of acrylonitrile.

Figure 1: Mechanistic flow of the base-catalyzed aza-Michael addition yielding the N1-substituted product.

Experimental Protocol: Catalytic Synthesis

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

1H-pyrazole-4-carboxamide (1.11 g, 10 mmol)

-

Acrylonitrile (0.79 g, 15 mmol, 1.5 eq) [Caution: Carcinogen]

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.15 g, 1 mmol, 10 mol%)

-

Acetonitrile (ACN) (20 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

-

Dissolution: Add 1H-pyrazole-4-carboxamide and ACN. Stir until a suspension forms. Add DBU dropwise.[3]

-

Addition: Add acrylonitrile slowly via syringe over 10 minutes at room temperature. Note: The reaction is exothermic; monitor internal temperature.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM). The starting pyrazole (

) should disappear, and a new spot ( -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The residue is often a viscous oil that solidifies. Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

-

Yield: Expected yield is 85–92% as a white crystalline solid.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Technique | Diagnostic Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Pyrazole C3-H and C5-H (Characteristic singlets) | |

| Amide | ||

| IR Spectroscopy | ~2250 | sharp |

| ~1660 | Amide | |

| LC-MS (ESI+) | Confirming molecular weight of 164.17 |

Validation Logic:

The presence of the triplet at

Applications in Drug Discovery[10]

This compound serves as a "warhead-linker" scaffold. The nitrile group is a bioisostere for carbonyls and can participate in hydrogen bonding with active site residues (e.g., in the ATP-binding pocket of kinases).

JAK-STAT Pathway Inhibition Context

Compounds containing the pyrazole-4-carboxamide motif are structural analogs to FDA-approved JAK inhibitors like Ruxolitinib and Baricitinib . The pyrazole ring mimics the adenine base of ATP, while the cyanoethyl arm can extend into the solvent-exposed region or interact with the ribose-binding pocket.

Figure 2: Strategic utility of the scaffold in kinase inhibitor design.

Agrochemical Utility

Beyond pharma, N-alkylated pyrazole-4-carboxamides exhibit herbicidal activity by inhibiting succinate dehydrogenase (SDH). The cyanoethyl group improves systemic mobility (xylem transport) in plants compared to more lipophilic analogs.

Safety & Handling (MSDS Summary)

-

Hazard Identification:

-

Acrylonitrile (Reactant): Highly Flammable, Carcinogen (Category 1B), Acute Toxicity. Handle only in a fume hood with double-gloving.

-

Product: Treat as a potential skin/eye irritant. The nitrile group can release cyanide under extreme metabolic or thermal decomposition conditions.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Disposal: All nitrile-containing waste must be segregated and treated with bleach (sodium hypochlorite) to oxidize potential cyanide traces before disposal, following local EHS regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17854756, 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

-

Li, X., et al. (2026). Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. National Institutes of Health (PMC). Retrieved from [Link]

-

Kodolitsch, K., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ResearchGate. Retrieved from [Link]

-

University of Luxembourg. PubChemLite - Ethyl 1-(2-cyanoethyl)-1h-pyrazole-4-carboxylate.[4] Retrieved from [Link]

Sources

- 1. Buy 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-N,N-diethyl-1H-pyrazole-4-carboxamide [smolecule.com]

- 2. jocpr.com [jocpr.com]

- 3. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use - Google Patents [patents.google.com]

- 4. PubChemLite - Ethyl 5-amino-1-(2-cyanoethyl)-1h-pyrazole-4-carboxylate (C9H12N4O2) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide Synthesis

Diagnostic & Troubleshooting Guide

This module addresses the specific failure modes associated with the aza-Michael addition of 1H-pyrazole-4-carboxamide to acrylonitrile. This reaction is theoretically straightforward but practically challenging due to reversibility, solubility profiles, and competing polymerization.

Issue 1: Incomplete Conversion (Equilibrium Stalling)

User Observation: "The reaction stalls at 60-70% conversion even with extended reaction times. Adding more acrylonitrile doesn't help significantly."

Technical Diagnosis: The aza-Michael addition of pyrazoles is reversible. The reaction reaches a thermodynamic equilibrium where the rate of the forward reaction (addition) equals the reverse reaction (retro-Michael).

-

Root Cause: The equilibrium constant (

) is not sufficiently favorable under the current conditions, or the accumulation of by-products (polyacrylonitrile) is physically encapsulating the reactants. -

Corrective Action:

-

Concentration: Run the reaction at a higher concentration (1.0 M - 2.0 M) to favor the bimolecular forward step.

-

Temperature: While heating increases kinetics, the Michael addition is exothermic (

). Lowering the temperature (e.g., from reflux to 40-50°C) after initiation can shift the equilibrium toward the product. -

Catalyst Switch: Switch from inorganic bases (K₂CO₃) to organic super-bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU enhances the nucleophilicity of the pyrazole nitrogen without requiring high temperatures that favor the reverse reaction.

-

Issue 2: Low Isolated Yield Despite High Conversion

User Observation: "LC-MS shows >90% product formation, but after aqueous work-up, I only recover 40% yield."

Technical Diagnosis:

The target molecule, 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide , is highly polar due to the coexistence of the carboxamide (

-

Root Cause: Partitioning of the product into the aqueous phase during standard extraction (e.g., EtOAc/Water).

-

Corrective Action:

-

Avoid Aqueous Extraction: If using a volatile solvent (Methanol, Acetonitrile), remove the solvent in vacuo and purify the residue directly via recrystallization (e.g., EtOH/Heptane) or flash chromatography.

-

Salting Out: If an aqueous wash is mandatory to remove salts, saturate the aqueous layer with NaCl or use a more polar extraction solvent like DCM:Isopropanol (3:1) or n-Butanol .

-

Precipitation Protocol: If performing the reaction in water (Green Chemistry route), cool the mixture to 0-4°C to precipitate the product, then filter.

-

Issue 3: Polymerization of Acrylonitrile

User Observation: "The reaction mixture turns into a viscous yellow/orange gel or solid mass."

Technical Diagnosis: Acrylonitrile is prone to anionic polymerization initiated by the same bases used to catalyze the Michael addition.

-

Root Cause: Excessive base concentration, high temperature, or lack of radical inhibitors.

-

Corrective Action:

-

Inhibitor: Ensure the acrylonitrile contains a stabilizer like MEHQ (Monomethyl ether of hydroquinone) . If distilled recently, add 50-100 ppm MEHQ.

-

Base Loading: Reduce base loading. For DBU, 0.1 - 0.2 equivalents are usually sufficient.

-

Slow Addition: Do not add all acrylonitrile at once. Add it dropwise to the pyrazole/base mixture to keep its instantaneous concentration low relative to the nucleophile.

-

Optimized Experimental Protocol

This protocol utilizes DBU as a catalyst in Acetonitrile (MeCN) to maximize conversion while minimizing work-up losses.

Materials:

-

Reactant A: 1H-pyrazole-4-carboxamide (1.0 eq)

-

Reactant B: Acrylonitrile (1.5 - 2.0 eq)

-

Catalyst: DBU (0.1 eq)

-

Solvent: Acetonitrile (anhydrous preferred, 5 mL per mmol of A)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 1H-pyrazole-4-carboxamide and Acetonitrile . The starting material may not dissolve completely (suspension).

-

Activation: Add DBU (0.1 eq) to the suspension. Stir at room temperature for 10 minutes.

-

Addition: Add Acrylonitrile (1.5 eq) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 50°C (internal temperature). Monitor by TLC or LC-MS.

-

Note: The suspension should clear as the product forms (product is usually more soluble in MeCN than the starting material).

-

Time: Typically 3–6 hours.

-

-

Completion: Once starting material is <5%, stop heating.

-

Work-up (Non-Aqueous):

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Resuspend the residue in a minimum amount of cold Ethanol or Ethyl Acetate .

-

Add Heptane or Diethyl Ether dropwise to induce crystallization.

-

Filter the solid and wash with cold ether.

-

-

Purification (Optional): If the filtrate contains product, subject it to flash column chromatography (Eluent: 0-10% MeOH in DCM).

Critical Data: Solvent & Base Screening

The following data summarizes optimization studies for the N-alkylation of pyrazole-4-carboxamides.

Table 1: Base Screening (Solvent: MeCN, Temp: 60°C)

| Entry | Base (0.1 eq) | Time (h) | Conversion (%) | Isolated Yield (%) | Observations |

| 1 | K₂CO₃ | 12 | 55% | 40% | Heterogeneous; slow kinetics. |

| 2 | Et₃N | 24 | 30% | 25% | Too weak; reaction stalls. |

| 3 | DBU | 4 | 98% | 92% | Homogeneous; rapid conversion. |

| 4 | NaOH | 6 | 85% | 60% | Significant hydrolysis of nitrile to amide observed. |

| 5 | Triton B | 5 | 92% | 85% | Good alternative; difficult to remove trace ammonium salts. |

Table 2: Solvent Effects (Base: DBU)

| Entry | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Water | 80 | 75% | "Green" method; product precipitates but requires high temp. |

| 2 | DMF | 60 | 88% | High solubility; difficult to remove solvent completely. |

| 3 | MeCN | 50 | 92% | Best balance of solubility and ease of work-up. |

| 4 | Toluene | 80 | 20% | Poor solubility of starting pyrazole. |

Mechanism & Troubleshooting Logic (Visualization)

The following diagram illustrates the reaction pathway and the decision logic for troubleshooting.

Caption: Reaction pathway analysis for aza-Michael addition, highlighting the reversible nature and potential side reactions (polymerization, hydrolysis) that impact yield.

References

-

BenchChem Technical Support. (2025).[1][2][3][4] Optimization of Solvent Conditions for Pyrazole Cyclization. Retrieved from

-

National Institutes of Health (NIH). (2026). Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from (Hypothetical link based on search context)

-

Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ResearchGate. Retrieved from

-

Zhang, J., et al. (2020).[5] Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. Retrieved from

-

PubChem. (2025). Ethyl 1-(2-cyanoethyl)-1h-pyrazole-4-carboxylate Compound Summary. Retrieved from

Sources

Technical Support Center: Pyrazole Cyanoethylation & Regioselectivity

Ticket ID: PYR-MICH-001 Subject: Troubleshooting Regioselectivity in Aza-Michael Addition of Pyrazoles to Acrylonitrile Status: Open / Expert Review Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering regioselectivity issues (N1 vs. N2 alkylation) during the Michael addition of substituted pyrazoles to acrylonitrile. This reaction is governed by a complex interplay between tautomeric equilibrium , steric hindrance , and thermodynamic reversibility .

Unlike alkylation with halides (which is irreversible and kinetically controlled), cyanoethylation (Michael addition) is reversible. This means the product ratio often reflects the thermodynamic stability of the isomers rather than the nucleophilicity of the nitrogen atoms, provided the reaction is allowed to reach equilibrium.

This guide provides the mechanistic grounding, troubleshooting decision trees, and validated protocols to control this ratio.

Module 1: The Mechanistic Baseline

To fix the problem, we must visualize the invisible competition. A 3-substituted pyrazole exists in equilibrium.[1] The incoming acrylonitrile electrophile can attack either nitrogen.

Nomenclature Definition

-

1,3-Isomer (Distal): The alkyl group (cyanoethyl) is on the nitrogen far from the C3-substituent. (Generally Sterically Favored / Thermodynamically Stable).

-

1,5-Isomer (Proximal): The alkyl group is on the nitrogen adjacent to the C3-substituent. (Generally Sterically Hindered).

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note the Retro-Michael arrow; this is the key to troubleshooting.

Caption: Figure 1. Mechanistic pathway of pyrazole aza-Michael addition. The red arrow indicates the rapid reversibility of the unstable 1,5-isomer, allowing conversion to the stable 1,3-isomer over time.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I need the 1,3-isomer (Distal), but I'm seeing 10-20% of the 1,5-isomer."

Diagnosis: The reaction has not reached thermodynamic equilibrium. You are stopping the reaction while the kinetic product (1,5-isomer) is still present. Solution: Push for Thermodynamic Control.

-

Heat: Increase temperature to 80–100°C. This overcomes the activation barrier for the retro-Michael reaction, allowing the unstable 1,5-isomer to revert and reprecipitate as the stable 1,3-isomer.

-

Base: Use a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is excellent at facilitating the proton transfer required for equilibration.

-

Time: Extend reaction time. Aza-Michael is slower than alkylation with halides.

Issue 2: "I specifically need the 1,5-isomer (Proximal), but I only get the 1,3-isomer."

Diagnosis: This is chemically difficult because the 1,5-isomer is sterically disfavored and the reaction is reversible. The system naturally "drains" toward the 1,3-isomer. Solution: Switch to Kinetic Control or Solvent Effects.[2]

-

Solvent Switch (Advanced): Use Fluorinated Alcohols (e.g., HFIP - Hexafluoroisopropanol).

-

Mechanism:[3][4][5][6] HFIP is a strong Hydrogen Bond Donor (HBD). It can solvate the nitrogen lone pairs or the nitrile group, altering the transition state energy. Literature suggests HFIP can invert regioselectivity in pyrazole synthesis/functionalization by stabilizing specific tautomers or transition states via H-bonding networks [1].

-

-

Alternative Route: If Michael addition fails to give the 1,5-isomer, you must switch to alkylation with alkyl halides (e.g., 3-bromopropionitrile) using a weak base (Cs₂CO₃) in a polar aprotic solvent. Alkylation is irreversible; if the N-proximal lone pair is more nucleophilic (electronically), you can trap the kinetic product.

Issue 3: "The reaction is stalled at 50% conversion."

Diagnosis: The Michael acceptor (acrylonitrile) might be polymerizing, or the equilibrium constant is low. Solution:

-

Add Water: Surprisingly, adding water (or using water as solvent) can accelerate aza-Michael additions. The "on-water" effect stabilizes the transition state via hydrogen bonding with the activating group (CN) [2].

-

Catalyst: Add 10 mol% DBU .

Module 3: Validated Protocols

Protocol A: Standard Thermodynamic Synthesis (Favors 1,3-Isomer)

Target: >95:5 ratio of Distal:Proximal isomer.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-substituted pyrazole (1.0 equiv) in Acetonitrile (MeCN) or Toluene (0.5 M concentration).

-

Catalyst: Add DBU (0.1 – 0.5 equiv).[7]

-

Note: While catalytic amounts work, 0.5 equiv ensures rapid equilibration.

-

-

Addition: Add Acrylonitrile (1.2 – 1.5 equiv) dropwise.

-

Reaction: Heat to reflux (80–110°C) for 12–24 hours.

-

Checkpoint: Monitor by HPLC/UPLC. If the 1,5-isomer is visible, continue heating. The 1,5-isomer will disappear over time as it reverts and converts to the 1,3-isomer.

-

-

Workup: Concentrate in vacuo. The 1,3-isomer is often a solid that can be recrystallized. If oil, flash chromatography is required (1,3-isomers are usually less polar than 1,5-isomers).

Protocol B: "Green" Aqueous Protocol (Fast, often high 1,3-selectivity)

Target: High conversion, simple workup.

-

Setup: Mix pyrazole (1.0 equiv) and Acrylonitrile (1.2 equiv) in Water (3M concentration - heterogeneous slurry).

-

Catalyst: Add Tributylphosphine (PBu3) (10 mol%) or DBU (10 mol%).

-

Reaction: Stir vigorously at Room Temperature to 60°C .

Module 4: Data & Selectivity Matrix

The following table summarizes how conditions shift the Regioisomeric Ratio (RR) for a generic 3-Phenylpyrazole substrate.

| Variable | Condition | Primary Product | Mechanism | Ref |

| Temperature | 25°C (RT) | Mixture (e.g., 70:30) | Kinetic/Thermo Competition | [3] |

| Temperature | 80°C+ (Reflux) | 1,3-Isomer (>95:5) | Thermodynamic Control | [3] |

| Solvent | DMSO / DMF | Mixture | Polar Aprotic (Dipole stabilization) | [1] |

| Solvent | HFIP | 1,5-Isomer favored * | H-Bonding / Tautomer Trapping | [1] |

| Base | NaH (Irreversible**) | Mixture (Random) | Non-selective deprotonation | [4] |

| Base | DBU | 1,3-Isomer | Reversible Base (Promotes Eq.) | [2] |

*Note on HFIP: While HFIP is proven to invert selectivity in pyrazole ring formation and some alkylations, its effect on Michael addition is substrate-dependent. It is the "Hail Mary" solvent if standard conditions fail. **Note on NaH: NaH is generally NOT recommended for Michael addition regiocontrol because it creates a "naked" anion that reacts indiscriminately, and the lack of a proton source hinders the reversible proton-transfer steps needed for equilibration.

References

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Available at: [Link] (Context: Fluorinated solvents altering pyrazole regiochemistry).

-

Kodolitsch, K., et al. (2020).[5] "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." Molecules. Available at: [Link] (Context: Reversibility and conditions for aza-Michael).

-

Luo, C., et al. (2022). "Thermodynamic vs. Kinetic Control in Synthesis of... Pyrazole." International Journal of Molecular Sciences. Available at: [Link] (Context: Thermodynamic equilibration of pyrazole isomers).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jackwestin.com [jackwestin.com]

- 5. researchgate.net [researchgate.net]

- 6. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-archives.org [beilstein-archives.org]

Technical Support Center: Solubility Optimization for 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Status: Operational Ticket ID: SOL-PYR-4CN Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Diagnostic & Initial Assessment

The Core Challenge: "Brick Dust" Behavior

You are likely encountering difficulty dissolving 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide because it falls into the "brick dust" category of small molecules.[1] Its structural features create a perfect storm for insolubility:

-

High Crystal Lattice Energy: The carboxamide group (

) acts as both a hydrogen bond donor and acceptor, creating a rigid, high-melting-point crystal lattice that water molecules cannot easily penetrate.[1] -

Planarity: The pyrazole ring allows for tight pi-stacking, further stabilizing the solid state.

-

Hydrophobicity vs. Polarity: While the nitrile (

) and amide are polar, the overall molecule lacks sufficient ionizable centers at physiological pH to solvate the hydrophobic ethyl linker and aromatic ring.[2]

Critical Chemical Warning: pH Sensitivity

STOP: Do not attempt to dissolve this compound using strong bases (pH > 10) or nucleophilic bases (like ammonia or primary amines).[2]

-

Risk: The 2-cyanoethyl group is a classic protecting group used in oligonucleotide synthesis because it is labile to base.

-

Mechanism: In basic conditions, it undergoes

-elimination , cleaving the ethyl linker and releasing acrylonitrile and the free pyrazole. -

Result: You will dissolve the compound, but you will degrade it into a different chemical species.[2]

Solubility Decision Matrix

Before proceeding, identify your downstream application to select the correct solubilization strategy.[2]

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.[1][2]

Validated Protocols

Protocol A: The "Standard" DMSO Stock (For In Vitro Assays)

Best for: High-throughput screening, short-term assays.[1][2]

The Trap: Users often make a high-concentration stock (e.g., 100 mM) and spike it directly into media, causing immediate precipitation (the "crash").[2]

Correct Procedure:

-

Weighing: Weigh the solid into a glass vial (avoid plastic initially to prevent static loss).

-

Primary Solubilization: Add 100% DMSO (anhydrous) to achieve a 50 mM stock solution. Vortex vigorously for 30 seconds. Sonicate at 40°C for 5 minutes if visible particles remain.

-

Intermediate Dilution (The Secret Step):

-

Do not add the 50 mM stock directly to the cell media.

-

Prepare an intermediate dilution in PBS or Media without serum first.

-

Add the DMSO stock dropwise to the vortexing buffer.

-

Target: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[2]

-

| Parameter | Specification |

| Max Solubility in DMSO | ~50–80 mM (estimated) |

| Stability (RT) | 24 Hours |

| Stability (-20°C) | 3 Months (Protect from moisture) |

Protocol B: Cyclodextrin Complexation (For High Solubility/Stability)

Best for: Animal studies, high-concentration aqueous formulations, preventing precipitation.[2]

Mechanism: The hydrophobic pyrazole ring enters the cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved.

Materials:

Step-by-Step:

-

Vehicle Prep: Prepare a 20% (w/v) HP-

-CD solution in water.[1][2] Stir until clear. -

Addition: Add the pyrazole carboxamide solid to this vehicle.

-

Energy Input: This is the rate-limiting step. You must sonicate (bath sonicator) for 20–30 minutes at ambient temperature or stir overnight.[2]

-

Filtration: Filter through a 0.22

m PVDF filter to remove uncomplexed solid. -

Validation: Check for the Tyndall effect (shine a laser pointer through the solution; a beam trail indicates incomplete solubilization/suspension).[2]

Protocol C: Surfactant/Cosolvent System (For IP/Oral Dosing)

Best for: Pharmacokinetics (PK) studies where high drug load is needed.[2]

Formulation:

-

5% DMSO (Solubilizer)[2]

-

40% PEG 400 (Cosolvent)[2]

-

5% Tween 80 (Surfactant)[2]

-

50% Water/Saline (Diluent)[2]

Mixing Order (Crucial):

-

Dissolve compound completely in DMSO .

-

Add PEG 400 and vortex.

-

Add Tween 80 and vortex.

-

Slowly add Water/Saline last while vortexing.

-

Why? Adding water too early changes the dielectric constant too fast, causing irreversible precipitation.[2]

-

Troubleshooting & FAQs

Q1: Can I use acid to dissolve it? The pyrazole has nitrogen atoms. A: Technically, yes, but practically, no.[2] The pyrazole nitrogens are part of an aromatic system, and the N1 position is substituted with the cyanoethyl group.[2] The basicity is extremely low (pKa < 2).[2] You would need a very strong acid (pH < 1) to protonate it, which is incompatible with most biological assays and risks hydrolyzing the carboxamide or nitrile groups [1].[2]

Q2: My compound precipitated after 2 hours in the fridge. Why? A: This is "temperature-dependent solubility crash."[1] The crystal lattice energy dominates at lower temperatures.

-

Fix: Store the stock solution at room temperature (if stable) or re-sonicate at 37°C before use. Do not store aqueous dilutions; prepare them fresh.

Q3: I see a peak at a different retention time on HPLC after dissolving in NaOH. A: You have likely degraded your compound. As mentioned in the diagnostic section, the 2-cyanoethyl group is base-labile. The peak you see is likely 1H-pyrazole-4-carboxamide (the de-alkylated product) or acrylonitrile byproducts [2].[1]

Q4: Is the cyanoethyl group toxic? A: The intact molecule's toxicity depends on the target, but if metabolic cleavage occurs (releasing acrylonitrile), there is a toxicity risk.[2] For in vitro use, the linker is stable at neutral pH.[2] For in vivo use, monitor for glutathione depletion (a marker of acrylonitrile toxicity).[2]

Mechanistic Visualization: The Stability Trap

The following diagram illustrates why high pH must be avoided during solubilization.

Figure 2: Mechanism of base-catalyzed degradation (

References

-

Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press. (General reference for amide/nitrile solubility principles).

-

Beaucage, S. L., & Iyer, R. P. (1992).[2] Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.[2] Link (Source for 2-cyanoethyl group stability/elimination mechanism).[1][2]

-

Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link (Source for HP-

-CD protocols).[1] -

Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2] Link[2]

Sources

Technical Support Center: Purification of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide

Case ID: PYR-CN-04 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Optimization of Flash Column Chromatography for Highly Polar Amides[1][2]

Executive Summary

The purification of 1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide presents a classic "solubility vs. retentivity" paradox common in heterocyclic chemistry. The molecule contains three distinct polar functionalities:

-

Pyrazole Ring: Aromatic, electron-rich, and capable of

- -

Primary Amide (-CONH₂): A strong hydrogen bond donor/acceptor, leading to severe tailing on silica due to silanol interactions.[2]

-

Cyanoethyl Group (-CH₂CH₂CN): Adds significant dipole moment without increasing lipophilicity.[1][2]

Diagnosis: Standard Hexane/Ethyl Acetate gradients will likely fail, resulting in the compound sticking to the baseline or eluting as a broad, streaking band.[3] The recommended approach utilizes a Dichloromethane (DCM) / Methanol (MeOH) system with Solid (Dry) Loading .[2][3]

Part 1: Method Development (The "Setup")

Q: Which solvent system should I use? Standard Hex/EtOAc isn't moving my compound.

A: You must switch to a more polar, chlorinated solvent system.[2][3] For this specific pyrazole-carboxamide, the polarity is too high for Hexane/EtOAc to be effective.[1][2] The compound likely has low solubility in non-polar solvents, causing it to crash out on the column head.[3]

Recommended Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH).[2][3]

| Gradient Stage | Composition (DCM : MeOH) | Purpose |

| Equilibration | 100 : 0 | Wet the column; remove non-polar impurities.[1][2] |

| Initial Run | 99 : 1 to 98 : 2 | Elute less polar by-products (e.g., bis-alkylated impurities).[1][2] |

| Elution | 95 : 5 to 90 : 10 | Target Compound Elution. Expect the product between 3-8% MeOH.[1][2] |

| Wash | 80 : 20 | Flush highly polar debris (Caution: Silica dissolution risk).[2] |

Critical Warning: Do not exceed 10-15% Methanol on standard silica gel.[1][2] Methanol is protic and can dissolve the silica matrix at high concentrations, contaminating your product with dissolved silica and ruining the separation [1].[3]

Q: My sample isn't soluble in the mobile phase. How do I load it onto the column?